![molecular formula C16H15ClN2O5 B7500493 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate](/img/structure/B7500493.png)
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate
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Overview
Description
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindolium core substituted with an amino group and a phenylethyl ketone moiety. The perchlorate anion is associated with the isoindolium cation, contributing to the compound’s overall stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole derivative with a phenylethyl ketone under acidic conditions, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s isoindolium core can intercalate with DNA, affecting transcription and replication processes. Additionally, its amino and oxo groups can form hydrogen bonds and electrostatic interactions with proteins, influencing their function and stability.
Comparison with Similar Compounds
- 3-amino-2-(2-oxo-2-phenylethyl)sulfanyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Comparison: Compared to these similar compounds, 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium perchlorate is unique due to its isoindolium core, which imparts distinct chemical and biological properties. The presence of the perchlorate anion also influences its solubility and reactivity, making it suitable for specific applications where other compounds may not be as effective.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-phenylethanone;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O.ClHO4/c17-16-14-9-5-4-8-13(14)10-18(16)11-15(19)12-6-2-1-3-7-12;2-1(3,4)5/h1-9,17H,10-11H2;(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWNNTSTLPEMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC(=O)C3=CC=CC=C3)N.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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